molecular formula C15H16ClNO3S2 B2605124 5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415552-05-3

5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2605124
CAS No.: 2415552-05-3
M. Wt: 357.87
InChI Key: DTFDMLHBLANRGF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and methoxy groups, a sulfonamide group, and a thiophene-cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzene to introduce the chlorine substituent. This is followed by the formation of the sulfonamide group through a reaction with sulfonyl chloride. The thiophene-cyclopropyl moiety is then introduced via a cyclopropanation reaction, which involves the formation of a cyclopropane ring from a thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene-cyclopropyl moiety could interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. The presence of the thiophene-cyclopropyl moiety, in particular, may provide unique interactions with biological targets, making it a promising candidate for further research .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-20-13-3-2-12(16)8-14(13)22(18,19)17-10-15(5-6-15)11-4-7-21-9-11/h2-4,7-9,17H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFDMLHBLANRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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